N-Methyl Substitution on Tetrahydroquinoline: CYP3A4 Inhibition Liability Reduction vs. Bulky N-Substituted Analogs
In a direct SAR study of chroman and tetrahydroquinoline ureas as TRPV1 antagonists, Schmidt et al. (2011) reported that tetrahydroquinoline ureas bearing bulky substituents at the N1-position were potent CYP3A4 inhibitors—a significant drug-drug interaction liability. Critically, the authors stated that 'replacement of bulky substituents at the nitrogen atom of the tetrahydroisoquinoline moiety with small groups such as methyl can minimize the inhibition' [1]. CAS 1171485-47-4 incorporates precisely this N-methyl substitution on the tetrahydroquinoline core, which is structurally distinct from closest analogs such as 1-(2-Ethoxyphenyl)-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)urea (CAS 1203340-99-1) that bear bulkier N-acyl groups. The N-methyl-2-oxo configuration in CAS 1171485-47-4 is thus predicted, by class-level SAR inference, to confer a substantially lower CYP3A4 inhibition risk relative to analogs with larger N1-substituents.
| Evidence Dimension | CYP3A4 inhibitory liability (predicted by N1-substituent size) |
|---|---|
| Target Compound Data | N-methyl group (MW = 15 Da; minimal steric bulk) at tetrahydroquinoline N1-position |
| Comparator Or Baseline | Tetrahydroquinoline ureas with bulky N1-substituents (e.g., substituted benzyl, sulfonyl, or propanoyl groups; MW > 43 Da) reported as potent CYP3A4 inhibitors in Schmidt et al. 2011 |
| Quantified Difference | Qualitative SAR: N-methyl substitution described by Schmidt et al. (2011) as minimizing CYP3A4 inhibition; quantitative CYP3A4 IC50 data for specific N-methyl vs. N-bulky matched pairs not disclosed in the primary publication [1]. |
| Conditions | SAR analysis based on in vitro CYP3A4 inhibition assays reported in Schmidt et al., Bioorg Med Chem Lett, 2011 |
Why This Matters
For procurement decisions in drug discovery programs where CYP3A4-mediated drug-drug interaction is a critical liability filter, CAS 1171485-47-4 offers a structurally pre-optimized N-methyl scaffold predicted to circumvent the CYP3A4 inhibition problem that plagues bulkier tetrahydroquinoline urea analogs, potentially reducing the need for additional medicinal chemistry optimization cycles.
- [1] Schmidt RG, Bayburt EK, Latshaw SP, Koenig JR, Daanen JF, McDonald HA, Bianchi BR, Zhong C, Joshi S, Honore P, Marsh KC, Lee CH, Faltynek CR, Gomtsyan A. Chroman and tetrahydroquinoline ureas as potent TRPV1 antagonists. Bioorg Med Chem Lett. 2011;21(5):1338-41. PMID: 21315587. View Source
